1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(5-Fluoro-2-methoxybenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated benzene ring, a sulfonyl group, and a piperidine carboxamide moiety.
Preparation Methods
The synthesis of 1-(5-fluoro-2-methoxybenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially yielding alcohol derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-methoxybenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-methoxybenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing piperidine derivatives and fluorinated benzene compounds. Compared to these, 1-(5-fluoro-2-methoxybenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is unique due to its combination of a fluorinated benzene ring and a morpholine-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other related compounds .
Similar Compounds
- 5-Fluoro-2-methoxybenzenesulfonyl chloride
- N-(2-Morpholin-4-ylethyl)piperidine-4-carboxamide
- 4-Fluorobenzenesulfonyl chloride
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O5S/c1-27-17-3-2-16(20)14-18(17)29(25,26)23-7-4-15(5-8-23)19(24)21-6-9-22-10-12-28-13-11-22/h2-3,14-15H,4-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCDPLFDOTHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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